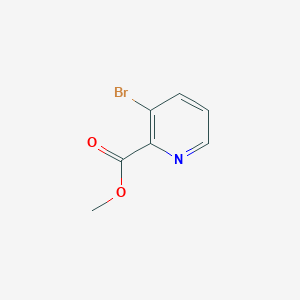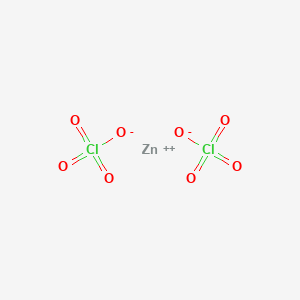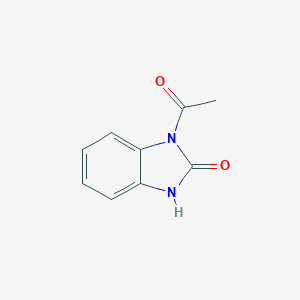
Methyl-3-Brompicolinat
Übersicht
Beschreibung
Methyl 3-bromopicolinate (MBP) is a small molecule that has been used in a variety of scientific research applications. It has been studied for its ability to modulate biological processes, and its potential to be used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthese von polaren Polyethylenen
Methyl-3-Brompicolinat: wird bei der Synthese von polaren Polyethylenen durch Copolymerisation von Ethylen mit polaren Monomeren verwendet . Dieser Prozess ist aufgrund seiner Einfachheit und der Möglichkeit, die Mikrostruktur des Produkts zu kontrollieren, von Bedeutung. Die Verbindung dient als Vorläufer bei der Entwicklung kostengünstiger Nickelkatalysatoren, die für die Herstellung von funktionalen Polyolefinen bei hohen Temperaturen unerlässlich sind.
Entwicklung von Hochtemperatur-Copolymerisationskatalysatoren
Die Verbindung spielt eine Rolle bei der Weiterentwicklung von Hochtemperatur-Copolymerisationskatalysatoren, die für die industrielle Produktion geeignet sind . Forscher zielen darauf ab, diese Katalysatorsysteme durch rationelles Design, Einführung von Additiven und Heterogenisierung von einkernigen Katalysatoren zu optimieren. Das Ziel ist es, Katalysatoren zu erzeugen, die in der Lage sind, polare Polyethylene zu synthetisieren, die kommerziellen Produkten sehr ähnlich sind.
Koordinations Polymerisation
Bei der Koordinations Polymerisation ist This compound als Ligand für Nickelkatalysatoren beteiligt . Diese Katalysatoren sind unerlässlich für die Polymerisation von Ethylen mit verschiedenen polaren Monomeren, was zur Bildung von Polymeren mit spezifischen Eigenschaften wie unterschiedlichen Schmelzpunkten und Monomereinbauverhältnissen führt.
Modulation der katalytischen Aktivität
Die Verbindung ist ein integraler Bestandteil der Modulation der katalytischen Aktivität bei der Herstellung von Polymeren . Durch die Veränderung der Struktur der Nickelkatalysatoren können Wissenschaftler das Molekulargewicht, die Verteilung und andere Eigenschaften der resultierenden Polymere kontrollieren und sie so für spezifische industrielle Anwendungen maßschneidern.
Forschung in der Polymerchemie
This compound: ist Gegenstand laufender Forschung im Bereich der Polymerchemie . Seine Rolle bei der Synthese verschiedener Polymere und der Entwicklung neuer Katalysatorsysteme ist ein Thema von großem Interesse mit potenziellen Auswirkungen auf die Produktion von fortschrittlichen Materialien.
Produktion von funktionalem Polyethylen
Schließlich wird die Verbindung bei der Herstellung von funktionalen Polyethylenen verwendet, bei denen es sich um Polymere mit zusätzlichen Funktionalitäten handelt, die verbesserte Eigenschaften bieten . Diese Materialien gewinnen in verschiedenen Industrien wie Verpackung, Automobil und Medizintechnik zunehmend an Bedeutung.
Safety and Hazards
Wirkmechanismus
Methyl 3-Bromopicolinate, also known as Methyl 3-bromo-2-pyridinecarboxylate or MFCD12025946, is a chemical compound with the molecular formula C7H6BrNO2 . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence the action of Methyl 3-Bromopicolinate .
Eigenschaften
IUPAC Name |
methyl 3-bromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTYLUGZSCVBTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510922 | |
| Record name | Methyl 3-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53636-56-9 | |
| Record name | Methyl 3-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-bromo-2-pyridinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















